molecular formula C20H16Cl2N4O B2708600 1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 114658-03-6

1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

Cat. No.: B2708600
CAS No.: 114658-03-6
M. Wt: 399.28
InChI Key: HUHCPQJSXDMLKH-UHFFFAOYSA-N
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Description

1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol is a complex organic compound that belongs to the class of bipyrazoles This compound is characterized by the presence of a chlorophenyl group, two methyl groups, and a hydroxyl group attached to a bipyrazole core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O/c1-12-11-18(25(23-12)16-7-3-14(21)4-8-16)19-13(2)24-26(20(19)27)17-9-5-15(22)6-10-17/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJBHCHZOXMQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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